Rishitinol

Metabolomics Plant defense Fungicide response

Procure authentic Rishitinol (CAS 31316-42-4), a minor sesquiterpenoid phytoalexin from Solanum tuberosum, to ensure molecular specificity in your research. Unlike major analogs (rishitin, lubimin), rishitinol's abundance is differentially modulated by fungicide application, making it a critical biomarker for plant metabolomics studies. Its distinct antifungal profile—inhibiting hyphal growth and spore germination—also supports comparative fungitoxicity screens. Avoid generic mixtures; secure the exact compound for LC-MS/GC-MS quantification, biosynthetic pathway tracing, and accurate phytoalexin profiling.

Molecular Formula C15H22O2
Molecular Weight 234.33 g/mol
CAS No. 31316-42-4
Cat. No. B12766223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRishitinol
CAS31316-42-4
Molecular FormulaC15H22O2
Molecular Weight234.33 g/mol
Structural Identifiers
SMILESCC1=C2CC(C(CC2=C(C=C1)C)O)C(C)(C)O
InChIInChI=1S/C15H22O2/c1-9-5-6-10(2)12-8-14(16)13(7-11(9)12)15(3,4)17/h5-6,13-14,16-17H,7-8H2,1-4H3/t13-,14+/m1/s1
InChIKeyCHZJSQCDRSPCMD-KGLIPLIRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rishitinol (CAS 31316-42-4): A Sesquiterpenoid Phytoalexin for Plant Defense Research


Rishitinol is a sesquiterpenoid phytoalexin (molecular formula C15H22O2, molecular weight 234.33) produced in potato tubers (Solanum tuberosum) as part of the plant's innate immune response to microbial infection, most notably the late blight pathogen Phytophthora infestans [1]. As a member of the potato sesquiterpenoid stress metabolite family alongside rishitin, lubimin, phytuberin, and solavetivone, rishitinol exhibits antifungal activity characterized by inhibition of fungal hyphal growth and spore germination [2].

Why Rishitinol Cannot Be Substituted with Other Potato Sesquiterpenoid Phytoalexins


While potato tubers produce multiple sesquiterpenoid phytoalexins upon pathogen challenge, these compounds exhibit distinct accumulation kinetics, relative abundance patterns, and differential responsiveness to agricultural inputs. Rishitin and lubimin typically comprise 85–90% of total accumulated sesquiterpenoids in infected tissue [1], yet rishitinol appears as a distinct minor constituent with its own detection and accumulation profile [2]. Critically, rishitinol abundance is differentially modulated by fungicide application compared to flavonoid-based defense responses, indicating that experimental outcomes in plant metabolomics studies are highly compound-specific [3]. Procurement of the precise compound—rather than a generic 'potato phytoalexin mixture' or a more abundant analog like rishitin—is therefore essential for studies requiring molecular specificity in quantification, biosynthetic pathway tracing, or comparative fungitoxicity assessment.

Quantitative Differentiation Evidence for Rishitinol (CAS 31316-42-4) vs. Comparator Phytoalexins


Differential Abundance of Rishitinol vs. Flavonoids Under Fungicide Treatment in Field Potato Tubers

Rishitinol demonstrates a distinct accumulation pattern in potato tubers under agricultural management conditions compared to flavonoid defense compounds. In a field trial using UPLC-IMS-QToF metabolomic profiling, rishitinol was detected at high relative abundance in tuber samples from fungicide-treated groups, whereas flavonoids were increasingly expressed as a natural defense response in the untreated control group facing impending fungal or viral infection [1]. This differential regulatory pattern contrasts with other potato phytoalexins, whose accumulation is primarily pathogen-elicited rather than fungicide-modulated.

Metabolomics Plant defense Fungicide response

Accumulation Profile Comparison: Rishitinol, Rishitin, and Lubimin in Phytophthora infestans-Inoculated Potato Tissue

In potato tuber tissue inoculated with an incompatible race of Phytophthora infestans, rishitinol was detected alongside the major phytoalexins rishitin and lubimin, but with a markedly different accumulation profile. Rishitin reached a quantified maximum concentration of 245 μg/mL in the inoculation fluid 6 days post-inoculation, while lubimin reached a maximum of 28 μg/mL after 96 hours [1]. Rishitinol was detected qualitatively (TLC spot) but at substantially lower abundance than rishitin, which exhibited the largest and most intense color reaction of all compounds detected [1].

Phytoalexin accumulation Plant-pathogen interaction Quantitative TLC

Chemical Synthesis Feasibility: Formal Total Synthesis of (±)-Rishitinol Validates Procurement Viability

A formal total synthesis of (±)-rishitinol has been reported, establishing a verifiable synthetic route to this sesquiterpenoid phytoalexin . The synthesis confirms the chemical accessibility of the compound and provides a foundation for production of authenticated reference material. In contrast, no comparable synthetic route documentation was identified for other potato minor phytoalexins such as phytuberol or solanascone in the accessed literature.

Organic synthesis Sesquiterpenoid chemistry Reference standard

Rishitinol as a Distinct Marker in Biotechnological Applications

Rishitinol is explicitly identified alongside rishitin as a phytoalexin candidate for introduction into plant cells via laser-assisted microinjection to improve disease tolerance or generate virus-free cultures [1]. While both rishitin and rishitinol are listed in the patent as equivalent candidates, this co-listing demonstrates that rishitinol is recognized as a distinct molecular entity with independent applicability in plant biotechnology research.

Biotechnology Plant genetic engineering Phytoalexin application

Recommended Research Applications for Rishitinol (CAS 31316-42-4) Based on Verified Evidence


Metabolomic Biomarker Studies of Agricultural Input Impacts

Use rishitinol as a specific sesquiterpenoid biomarker in potato tuber metabolomics studies evaluating the effects of fungicide application vs. conventional fertilization. Evidence demonstrates that rishitinol abundance is differentially modulated by fungicide treatment compared to flavonoid defense compounds, making it suitable for targeted or untargeted metabolomic workflows using UPLC-IMS-QToF or equivalent platforms [1].

Authentic Reference Standard for Minor Phytoalexin Quantification

Employ rishitinol as an authentic reference standard for accurate identification and quantification of minor sesquiterpenoid phytoalexins in potato tissue extracts. Direct comparative data show rishitinol accumulates at lower abundance than rishitin (245 μg/mL) and lubimin (28 μg/mL) in P. infestans inoculation fluid, necessitating a specific reference compound for calibration in LC-MS or GC-MS analyses [2].

Phytoalexin Biosynthetic Pathway Elucidation

Utilize rishitinol in studies tracing sesquiterpenoid phytoalexin biosynthesis and metabolic transformation in Solanaceae species. The compound's identification as a distinct metabolite in potato defense response, coupled with the availability of a documented synthetic route , supports its use as a pathway intermediate standard or isotopically labeled precursor in biosynthetic studies.

Comparative Antifungal Activity Screening in Specialized Assay Systems

Apply rishitinol in comparative fungitoxicity screens against potato pathogens, noting that its activity profile may differ from major phytoalexins under specific assay conditions. Rishitinol is recognized as a distinct antifungal agent with reported inhibition of fungal hyphal growth and spore germination [3]; its inclusion as a comparator compound is supported by its established role in plant-pathogen interactions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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